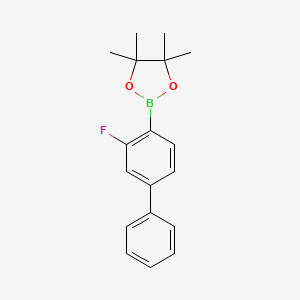

2-(3-Fluorobiphenyl-4-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Overview

Description

2-(3-Fluorobiphenyl-4-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron compound that has gained significant attention in the scientific community due to its unique properties and potential applications in various fields. This compound is commonly used in organic synthesis and has been found to exhibit promising biological activities.

Scientific Research Applications

Synthesis and Structural Analysis

- Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and related compounds are synthesized through a three-step substitution reaction. Their structures are confirmed using FTIR, NMR spectroscopy, and mass spectrometry, with crystallographic and conformational analyses conducted through X-ray diffraction. These structures are further validated using density functional theory (DFT), demonstrating consistency between DFT-optimized molecular structures and crystal structures determined by X-ray diffraction (Huang et al., 2021).

Molecular Electrostatic Potential and Orbital Analysis

- The molecular electrostatic potential and frontier molecular orbitals of the compounds mentioned above are investigated using DFT. This analysis reveals some physicochemical properties of these compounds, highlighting their potential for various applications (Huang et al., 2021).

Application in Nanoparticle Synthesis

- Complexes of bromo and tetramethyl-dioxaborolane are used to initiate Suzuki-Miyaura chain growth polymerization, resulting in heterodisubstituted polyfluorenes. These polymers form stable nanoparticles in water, exhibiting bright fluorescence emissions, which are crucial for various scientific applications like bioimaging and materials science (Fischer et al., 2013).

Fluorescence Probes for Hydrogen Peroxide Detection

- A series of boronate ester fluorescence probes are synthesized for detecting hydrogen peroxide (H2O2). These probes demonstrate varied fluorescence responses towards H2O2, which is essential for applications in biochemical and medical research (Lampard et al., 2018).

Conjugated Polymers for Material Science

- Polymers containing tetramethyl-dioxaborolane and other compounds are synthesized for use in materials science, specifically in the development of deeply colored polymers. These polymers are applied in fields like LCD technology and potentially in the synthesis of new materials for various technological applications (Welterlich et al., 2012).

Conformation and Vibrational Studies

- Detailed conformational and vibrational studies of compounds containing tetramethyl-dioxaborolane are conducted using DFT and TD-DFT calculations. These studies help understand the molecular behavior and properties of these compounds, which are significant for applications in molecular engineering and design (Wu et al., 2021).

Mechanism of Action

Target of Action

Similar compounds have been shown to have anti-inflammatory properties .

Mode of Action

It’s worth noting that compounds with similar structures have been found to exhibit anti-inflammatory activity

Biochemical Pathways

Given the potential anti-inflammatory activity, it’s plausible that the compound could influence pathways related to inflammation .

Biochemical Analysis

Biochemical Properties

It has been suggested that this compound may interact with various enzymes and proteins within the body . For instance, it has been shown to have anti-inflammatory activity, which suggests that it may interact with enzymes and proteins involved in the inflammatory response .

Cellular Effects

Its anti-inflammatory activity suggests that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Its anti-inflammatory activity suggests that it may exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It has been suggested that this compound may have long-term effects on cellular function .

Dosage Effects in Animal Models

In animal models, 2-(3-Fluorobiphenyl-4-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has been shown to have anti-inflammatory activity. The effects of this compound may vary with different dosages .

Metabolic Pathways

It is possible that this compound may interact with enzymes or cofactors involved in these pathways .

Transport and Distribution

It is possible that this compound may interact with transporters or binding proteins, and may have effects on its localization or accumulation .

Subcellular Localization

It is possible that this compound may be directed to specific compartments or organelles within the cell .

properties

IUPAC Name |

2-(2-fluoro-4-phenylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20BFO2/c1-17(2)18(3,4)22-19(21-17)15-11-10-14(12-16(15)20)13-8-6-5-7-9-13/h5-12H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVDVTJCHDGZBAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C3=CC=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20BFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

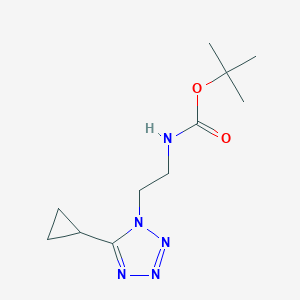

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Methylthio)-6,6a,7,8,9,9a-hexahydro-5H-pyrimido[5,4-f]pyrrolo[3,4-b][1,4]oxazepin-5-one bis(trifluoroacetate)](/img/structure/B3224943.png)

![2-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-YL]ethanamine](/img/structure/B3224957.png)

![N-(3'-nitro[1,1'-biphenyl]-2-yl)-acetamide](/img/structure/B3225016.png)

![[2-(5-Ethyl-1,2,4-oxadiazol-3-YL)ethyl]amine hydrochloride](/img/structure/B3225038.png)

![N-Phenyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine](/img/structure/B3225043.png)